(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C16H21N5O3S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.13651072 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Receptor Affinity
The compound, as part of a group of stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate, has been synthesized and studied for its affinity to σ1 receptors. A particular focus has been on its ability to inhibit cell growth in human tumor cell lines, especially in small cell lung cancer. This highlights its potential application in cancer research and treatment (Geiger et al., 2007).
Antibacterial and Antimicrobial Activities
Research has also been conducted on the synthesis of novel compounds, including those with 1,2,4-oxadiazol-5-yl groups, for their antibacterial and antimicrobial properties. These studies have demonstrated the effectiveness of such compounds against various bacterial strains, indicating their potential use in developing new antibacterial agents (Chehrouri & Othman, 2021), (Krishna et al., 2015).
Enantioselective Synthesis and Chirality
The compound's synthesis involves enantioselective processes and considerations of chirality. This aspect is crucial in the development of pharmaceuticals where stereochemistry can significantly impact the efficacy and safety of a drug (Beagley et al., 1993).
Corrosion Inhibition
Another interesting application of related compounds is in the field of corrosion inhibition. Studies have shown that 1,3,4-oxadiazole derivatives can effectively inhibit corrosion in metals, suggesting potential industrial applications for protecting metal surfaces in harsh chemical environments (Ammal et al., 2018).
Cancer Treatment Potential
Further research into similar compounds has demonstrated potential for treating various cancer types. The synthesis of these compounds and subsequent testing on human cancer cell lines show promise in developing new anticancer drugs (Yakantham et al., 2019).
Properties
IUPAC Name |
(1S,5R)-3-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-23-8-14-18-15(24-19-14)7-20-4-11-2-3-13(6-20)21(16(11)22)5-12-9-25-10-17-12/h9-11,13H,2-8H2,1H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPKFOZIYQQNML-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CN2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NOC(=N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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